

# Spectroscopic data for tert-Butyl phenyl carbonate (NMR, IR, Mass Spec)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *tert-Butyl phenyl carbonate*

Cat. No.: B128739

[Get Quote](#)

## An In-depth Technical Guide to the Spectroscopic Data of **tert-Butyl Phenyl Carbonate**

This guide provides a comprehensive overview of the spectroscopic data for **tert-butyl phenyl carbonate**, a key reagent in organic synthesis, particularly for the introduction of the tert-butoxycarbonyl (Boc) protecting group. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in drug development who require detailed analytical data for compound characterization.

## Spectroscopic Data Summary

The spectroscopic data presented below are crucial for the structural elucidation and purity assessment of **tert-butyl phenyl carbonate**. The data has been compiled from various spectral databases and organized into tables for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.<sup>[1]</sup> The <sup>1</sup>H and <sup>13</sup>C NMR data for **tert-butyl phenyl carbonate** are presented below.

### <sup>1</sup>H NMR Data

The  $^1\text{H}$  NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule.[\[2\]](#)

| Chemical Shift ( $\delta$ )<br>ppm                                                | Multiplicity | Integration | Assignment                                        |
|-----------------------------------------------------------------------------------|--------------|-------------|---------------------------------------------------|
| 7.40 - 7.15                                                                       | Multiplet    | 5H          | Aromatic protons<br>( $\text{C}_6\text{H}_5$ )    |
| 1.55                                                                              | Singlet      | 9H          | tert-Butyl protons (- $\text{C}(\text{CH}_3)_3$ ) |
| <p>Solvent: <math>\text{CDCl}_3</math>,<br/>Reference: TMS<a href="#">[3]</a></p> |              |             |                                                   |

### $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift ( $\delta$ ) ppm                               | Assignment                                        |
|---------------------------------------------------------------|---------------------------------------------------|
| 152.0                                                         | Carbonyl carbon ( $\text{C}=\text{O}$ )           |
| 151.2                                                         | Aromatic C-O                                      |
| 129.4                                                         | Aromatic C-H (para)                               |
| 125.8                                                         | Aromatic C-H (ortho)                              |
| 121.0                                                         | Aromatic C-H (meta)                               |
| 82.5                                                          | Quaternary carbon (- $\text{C}(\text{CH}_3)_3$ )  |
| 27.7                                                          | tert-Butyl carbons (- $\text{C}(\text{CH}_3)_3$ ) |
| <p>Solvent: <math>\text{CDCl}_3</math><a href="#">[4]</a></p> |                                                   |

## Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational transitions of a molecule when it absorbs infrared radiation.[\[5\]](#) It is particularly useful for identifying functional groups. The major absorption

bands for **tert-butyl phenyl carbonate** are listed below.

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                       |
|--------------------------------|-----------|----------------------------------|
| ~3000                          | Medium    | Aromatic C-H Stretch             |
| ~2980                          | Medium    | Aliphatic C-H Stretch            |
| ~1760                          | Strong    | C=O Stretch (Carbonate)          |
| ~1270                          | Strong    | Asymmetric C-O Stretch           |
| ~1210                          | Strong    | Symmetric C-O Stretch            |
| ~750                           | Strong    | Aromatic C-H Bend (Out-of-plane) |

Sample Phase: Gas[6]

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[7] It provides information about the molecular weight and fragmentation pattern of a compound.

### Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Assignment                                                        |
|-----|------------------------|-------------------------------------------------------------------|
| 194 | ~5                     | [M] <sup>+</sup> (Molecular Ion)                                  |
| 138 | ~20                    | [M - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>                 |
| 94  | ~100                   | [C <sub>6</sub> H <sub>5</sub> OH] <sup>+</sup> (Phenol)          |
| 57  | ~80                    | [C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (tert-Butyl cation) |

Source: NIST Mass Spectrometry Data Center[8]

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

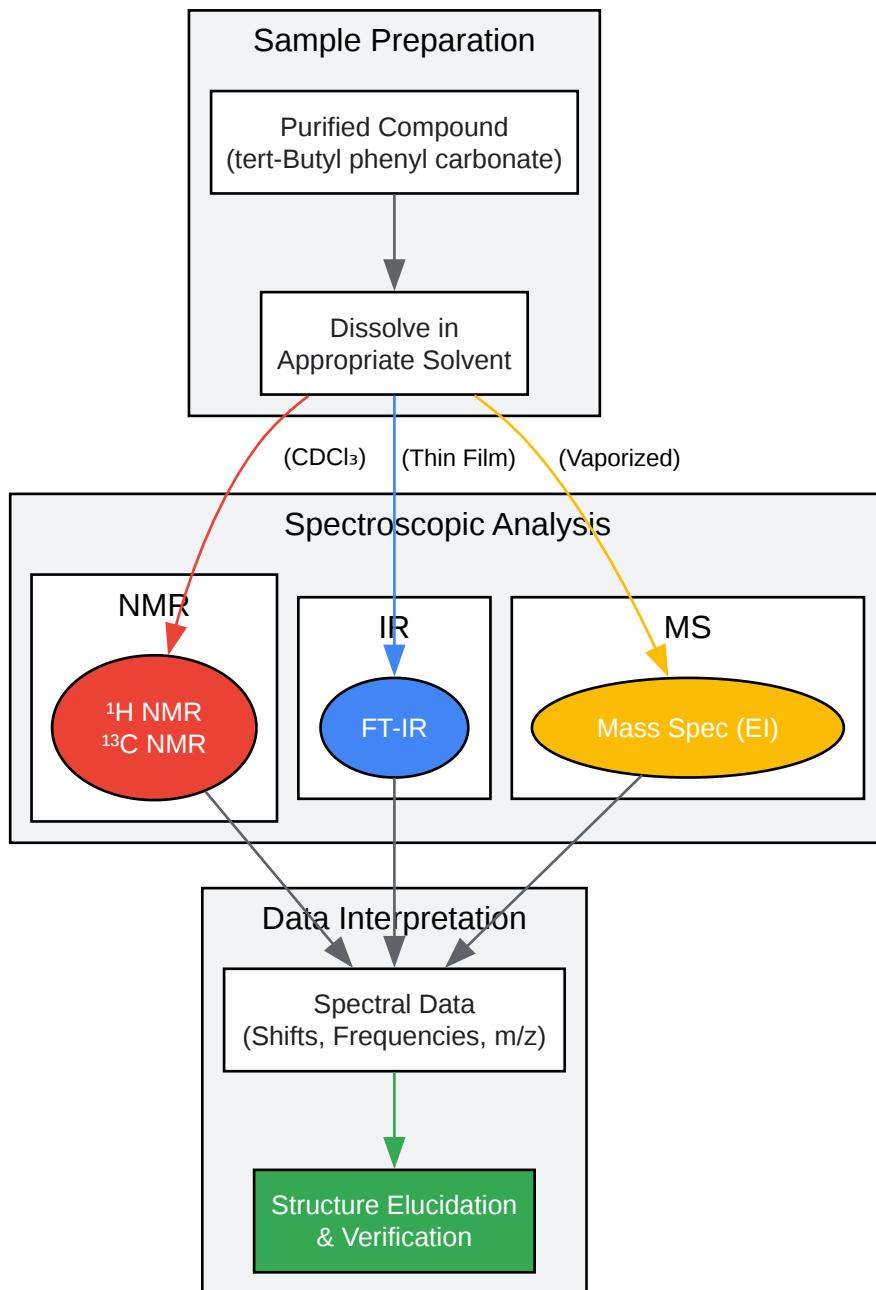
## NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of purified **tert-butyl phenyl carbonate** in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ).[\[9\]](#)
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (0 ppm).[\[10\]](#)
- Data Acquisition: Transfer the solution to a clean NMR tube.[\[10\]](#) Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using a spectrometer operating at a suitable frequency (e.g., 90 MHz or higher).[\[3\]](#)[\[4\]](#)

## IR Spectroscopy Protocol (Thin Film Method)

- Sample Preparation: Dissolve a small amount of **tert-butyl phenyl carbonate** (which is a liquid) in a volatile solvent like methylene chloride or acetone if necessary, though a neat liquid sample can often be used directly.[\[11\]](#)
- Film Formation: Apply a drop of the neat liquid or solution onto a salt plate (e.g., NaCl), which is transparent to infrared radiation.[\[5\]](#) If a solvent was used, allow it to evaporate completely, leaving a thin film of the compound on the plate.[\[11\]](#)
- Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[\[11\]](#)

## Mass Spectrometry Protocol (Electron Ionization)


- Sample Introduction: Introduce a small amount of the sample, typically dissolved in a volatile organic solvent, into the mass spectrometer.[\[12\]](#) The sample is then vaporized in a vacuum.[\[13\]](#)
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion  $[\text{M}]^+$ .[\[13\]](#)

- **Fragmentation:** The high energy of the ionization process often causes the molecular ion to fragment into smaller, characteristic ions.[13]
- **Analysis and Detection:** The ions are accelerated and then separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.[13] A detector then records the relative abundance of each ion.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **tert-butyl phenyl carbonate**.

## General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. tert-Butyl phenyl carbonate(6627-89-0) 1H NMR spectrum [chemicalbook.com]
- 4. tert-Butyl phenyl carbonate(6627-89-0) 13C NMR spectrum [chemicalbook.com]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. tert-Butyl phenyl carbonate [webbook.nist.gov]
- 7. fiveable.me [fiveable.me]
- 8. tert-Butyl phenyl carbonate [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. web.mit.edu [web.mit.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Spectroscopic data for tert-Butyl phenyl carbonate (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128739#spectroscopic-data-for-tert-butyl-phenyl-carbonate-nmr-ir-mass-spec]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)